4-氯-1-羟基-7-异喹啉磺酰氯

描述

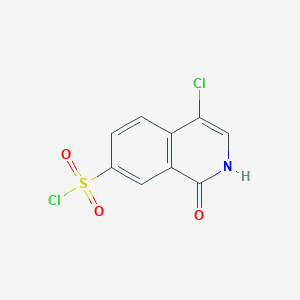

4-Chloro-1-hydroxy-7-isoquinolinesulfonyl Chloride is a chemical compound with the molecular formula C9H5Cl2NO3S . It has a molecular weight of 278.11 . It is available for purchase as a neat product .

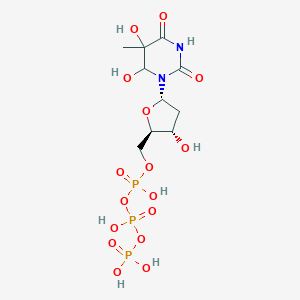

Molecular Structure Analysis

The molecular structure of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl Chloride consists of 9 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 278.112 Da and the monoisotopic mass is 276.936707 Da .科学研究应用

Enzyme Inhibition

4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride: is a valuable compound in the study of enzyme inhibitors. It’s particularly useful in the synthesis of coumarin sulfonamides, which have shown promise as potent enzyme inhibitors . These inhibitors can play a crucial role in developing treatments for diseases where enzyme regulation is disrupted.

Anticancer Research

This compound is also instrumental in anticancer research. Coumarin sulfonamides derived from 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride have been explored for their therapeutic potential in oncology . Their ability to inhibit cancer cell growth makes them a significant focus for developing new anticancer drugs.

Synthesis of Isoquinoline Derivatives

The synthesis of isoquinoline derivatives is another area where 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride finds application. These derivatives are important for creating a variety of biologically active molecules, including anti-cancer and anti-malarial drugs .

Development of Antimicrobial Agents

Research into antimicrobial agents benefits from the use of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride . Coumarin sulfonamides, which can be synthesized from this compound, display a broad spectrum of biological activities, including antibacterial and antifungal properties .

Biological Activity Profiling

The compound is used in profiling the biological activity of new chemical entities. Its role in the synthesis of diverse sulfonamide-based pharmacophores allows researchers to explore a wide array of biological activities and therapeutic potentials .

Proteomics Research

In proteomics, 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride is utilized as a reference material for studying protein interactions and functions. It serves as a benchmark for comparing the effects of various chemical modifications on proteins .

属性

IUPAC Name |

4-chloro-1-oxo-2H-isoquinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO3S/c10-8-4-12-9(13)7-3-5(16(11,14)15)1-2-6(7)8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJUCAQGGKWKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586544 | |

| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride | |

CAS RN |

223671-81-6 | |

| Record name | 4-Chloro-1,2-dihydro-1-oxo-7-isoquinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)

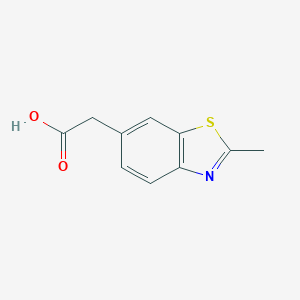

![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)

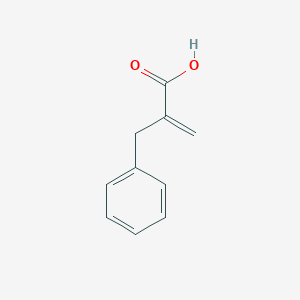

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)

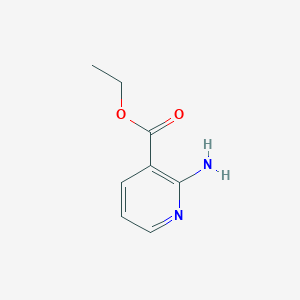

![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)